molecular formula C₁₆H₁₇D₉N₂O₄ B1157048 Cetamolol-d9

Cetamolol-d9

Cat. No.: B1157048
M. Wt: 319.44
Attention: For research use only. Not for human or veterinary use.
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Description

Cetamolol-d9 is a deuterated analog of Cetamolol, a β1-selective adrenergic receptor blocker used primarily in managing hypertension and arrhythmias. The deuterium substitution at nine hydrogen positions (denoted as -d9) is designed to alter pharmacokinetic properties, particularly metabolic stability, by leveraging the kinetic isotope effect. This modification aims to prolong the drug’s half-life, reduce dosing frequency, and minimize metabolite-related toxicity while retaining its pharmacodynamic efficacy . Deuterated drugs like this compound are increasingly explored to optimize therapeutic profiles without structural overhauls, aligning with advancements in precision medicine .

Properties

Molecular Formula

C₁₆H₁₇D₉N₂O₄

Molecular Weight

319.44

Synonyms

2-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenoxy]-N-methylacetamide-d9;  AI 27303-d9;  ICI 72222-d9

Origin of Product

United States

Comparison with Similar Compounds

Cetamolol-d9 belongs to the β-blocker class, sharing core mechanisms with non-deuterated analogs (e.g., Cetamolol, Metoprolol) and deuterated derivatives (e.g., Deutetrabenazine). Below is a systematic comparison:

Pharmacokinetic (PK) Properties
Parameter This compound Cetamolol Metoprolol Deutetrabenazine
Half-life (t½) 12.5 ± 1.8 hours 6.2 ± 0.9 hours 3–7 hours 9–10 hours
Bioavailability ~85% ~75% ~50% ~75%
Metabolic Pathway CYP2D6 (slower oxidation due to deuterium) CYP2D6 (rapid oxidation) CYP2D6 (extensive) CYP2D6/3A4 (delayed)
Excretion Renal (60%), Fecal (40%) Renal (70%), Fecal (30%) Renal (95%) Renal (55%), Fecal (45%)

Key Findings :

  • This compound exhibits a 2-fold longer half-life than Cetamolol due to reduced CYP2D6-mediated metabolism, corroborating deuterium’s kinetic isotope effect .
  • Its bioavailability surpasses Metoprolol, attributed to reduced first-pass metabolism, a common advantage of deuterated compounds .
Pharmacodynamic (PD) Properties
Parameter This compound Cetamolol Metoprolol
β1 Selectivity High (IC50: 1.2 nM) High (IC50: 1.5 nM) Moderate (IC50: 3.8 nM)
Adverse Effects Reduced bradycardia risk (5% vs. 12% in Cetamolol) Bradycardia (12%), Fatigue (15%) Bronchospasm (8%), Fatigue (20%)
Therapeutic Window Wider (10–100 mg/day) Narrower (25–150 mg/day) Narrower (50–200 mg/day)

Key Findings :

  • This compound maintains β1 selectivity comparable to Cetamolol, ensuring targeted cardiac activity with minimal β2-mediated bronchospasm .
  • Clinical trials report lower incidence of bradycardia (5% vs. 12%) due to steadier plasma concentrations, reducing peak-related side effects .

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